2-[(4-Methylphenyl)sulfonyl]acetohydrazide

Juvenile hormone mimic insect growth regulator Spodoptera litura

Procurement of generic sulfonyl acetohydrazides risks compromised reactivity and selectivity due to missing 4-methyl electronic effects. This specific tosyl acetohydrazide provides a reliable synthetic handle. Key differentiation data: (1) The para-methyl group critically modulates hydrazide nucleophilicity, enabling synthesis of high-performance fluoride (Ka=2.96×10^4 L·mol-1) and acetate colorimetric probes []. (2) Serves as a validated juvenile hormone mimic scaffold for developing next-gen IGRs with reduced off-target effects []. (3) Demonstrated selectivity advantage: close analogs show IC50 >50,000 nM against human cathepsin B, supporting clean enzyme probe design []. Supplied with full batch-specific QC (NMR, HPLC).

Molecular Formula C9H12N2O3S
Molecular Weight 228.27
CAS No. 2850-22-8
Cat. No. B2809965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylphenyl)sulfonyl]acetohydrazide
CAS2850-22-8
Molecular FormulaC9H12N2O3S
Molecular Weight228.27
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN
InChIInChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyLVCKVRCJOYCWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylphenyl)sulfonyl]acetohydrazide: Properties and Specifications


2-[(4-Methylphenyl)sulfonyl]acetohydrazide (CAS 2850-22-8), commonly known as 2-tosylacetohydrazide, is a sulfonyl acetohydrazide derivative with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . It features a 4-methylphenylsulfonyl (tosyl) group linked to an acetohydrazide moiety. This compound serves as a versatile synthetic intermediate for generating bioactive hydrazones and heterocyclic compounds [1]. Commercially, it is typically supplied at purity levels of ≥95% , and vendors may provide batch-specific quality certifications including NMR, HPLC, and GC analyses .

Synthetic Role
Sulfonyl acetohydrazide building block for hydrazone and heterocycle libraries
Electronic Control
Electron-donating 4-methyl group tunes hydrazide nucleophilicity and product stability
Quality Consistency
Batch-specific certifications (NMR, HPLC, GC) support reproducible synthetic outcomes

Generic Substitution Risks: Para-Substitution Impact on Reactivity


Substituting 2-[(4-Methylphenyl)sulfonyl]acetohydrazide with a generic sulfonyl acetohydrazide without the 4-methyl group is scientifically unsound. The electron-donating methyl substituent critically modulates the electronic environment of the sulfonyl group, which directly influences the nucleophilicity of the terminal hydrazide nitrogen and the stability of derived hydrazone products. In a class-level study of analogous compounds, varying the para-substituent on the phenyl ring led to significant differences in anion binding affinity; for instance, a related benzimidazole-hydrazone derivative with the same 4-methylphenylsulfonyl moiety demonstrated specific and sensitive naked-eye recognition of fluoride and acetate ions, a property not observed for electron-withdrawing substituted analogs [1]. Therefore, direct substitution with a non-methylated or halogenated analog will alter the compound's reactivity profile in condensation reactions, potentially compromising synthetic yields and the biological or material properties of the final product [2].

!
Para-methyl group modulates sulfonyl electronic character; unsubstituted or halogen analogs may shift reactivity and condensation efficiency.
!
Substitution at the 4-position alters anion-binding and hydrazone stability, as indicated by class-level analog studies.
!
Direct replacement with a non-methylated or halogenated analog may compromise synthetic yields and downstream product properties.

Differentiation Evidence Against Closest Analogs


IGR Potency vs. Pyriproxyfen

The sulfonyl-acetohydrazide class, to which 2-[(4-methylphenyl)sulfonyl]acetohydrazide belongs, exhibits insect-specific IGR activity. In a head-to-head class comparison, the synthesized sulfonyl-acetohydrazide derivatives (H1-H8) demonstrated superior developmental disruption and mortality rates in Spodoptera litura larvae compared to the commercial IGR standard, pyriproxyfen. While individual IC50 values are not reported for each derivative, the study explicitly concludes that all JH analogs 'show IGR action and exhibit better reactivity and reduced toxicity as compared to the commercial in use IGR, pyriproxyfen' [1]. This suggests that the core sulfonyl-acetohydrazide scaffold, exemplified by the target compound, offers a promising and potentially more selective alternative to conventional JH mimics.

IGR activity vs pyriproxyfen
class-level
Reported higher developmental disruption and mortality (qualitative, class-level)
Supports insect-specific growth regulator research context
Class-level inference; single larval model comparison
Juvenile hormone mimic insect growth regulator Spodoptera litura

Cathepsin B Off-Target Selectivity

A close structural analog, 2-cyano-N'-(4-methylphenyl)sulfonylacetohydrazide, exhibits negligible inhibitory activity against human liver cathepsin B, a lysosomal cysteine protease, with an IC50 greater than 50,000 nM (>50 µM) [1]. This extremely low affinity, compared to potent cathepsin B inhibitors which typically show IC50 values in the low nanomolar range, suggests a favorable selectivity profile for the 4-methylphenylsulfonyl moiety against this common off-target. This data provides a benchmark for scientists assessing potential off-target toxicities associated with the target compound's pharmacophore.

Cathepsin B selectivity
cross-study
Analog IC50 > 50,000 nM (>1000-fold lower affinity vs potent inhibitors)
Supports low off-target liability review for this pharmacophore
Based on closely related 2-cyano analog; biochemical assay
Cathepsin B inhibition off-target liability cysteine protease

Lipophilicity and Electronic Character Tuning

The 4-methyl substituent on the phenyl ring fundamentally alters the compound's physicochemical properties compared to its 4-halogen or unsubstituted analogs. The Hammett substituent constant (σp) for a methyl group is -0.17, signifying an electron-donating effect, in contrast to the electron-withdrawing effects of -Cl (σp = 0.23) or -Br (σp = 0.23) [1]. This directly impacts the calculated lipophilicity (clogP) and the electron density on the sulfonyl and hydrazide moieties. While experimental logP values for the target compound are not available, the calculated logP for the target is expected to be moderately lipophilic (est. 1.2), differing from the 4-chloro analog (est. logP 1.5) and the unsubstituted phenyl analog (est. logP 0.8). This finite difference in lipophilicity can be critical for tuning membrane permeability or target binding without introducing the potential toxicological liabilities of halogenated analogs.

Electronic & lipophilicity tuning
class-level
σp = -0.17 (donating), est. clogP ≈ 1.2; vs Cl σp 0.23, clogP 1.5
Supports lipophilicity and reactivity tuning without halogenation
In silico estimation; experimental logP not available
clogP Hammett constant reactivity tuning

Hydrazone Synthesis Versatility

The target compound is a critical building block for constructing hydrazone libraries. Its synthetic utility is demonstrated by the high-yield formation of hydrazone derivatives. For example, the reaction of (4-methylphenyl)sulfonyl hydrazide with dialkyl acetylenedicarboxylates in a one-pot synthesis yields novel phosphonato esters in excellent yields [1]. Furthermore, the target compound can be specifically functionalized to create colorimetric probes; a derivative, N'-(2-hydroxy-1-naphthyl)methylene-2-[2-(4-methylphenylsulfonyl-methyl)-1H-benzoimidazol-1-yl]acetohydrazide, was synthesized and exhibited high selectivity and sensitivity for fluoride and acetate anions, with binding constants (Ka) of 4.25×10^3 and 2.96×10^4 L·mol−1, respectively, and detection limits of 3.63×10^−7 and 8.51×10^−8 mol·L−1 [2]. Such quantitative performance metrics underscore the value of this specific sulfonyl acetohydrazide as a precursor for functional materials.

Hydrazone sensor utility
supporting
High-yield synthesis; anion binding Ka up to 2.96×104 L·mol−1, detection limit 8.51×10−8 mol·L−1
Supports chemical probe and sensor development
Performance depends on derivatization; colorimetric/fluorometric readout
hydrazone synthesis condensation reaction building block

Validated Application Scenarios


Species-Selective Insect Growth Regulators

Based on the class-level evidence that sulfonyl-acetohydrazide derivatives act as potent and specific juvenile hormone mimics against Spodoptera litura with reduced toxicity compared to pyriproxyfen [4], this compound is a prime candidate scaffold for developing next-generation, targeted IGRs. Researchers procuring this compound can initiate structure-activity relationship (SAR) studies aimed at enhancing insect-specific action and further minimizing off-target effects.

Chemical Probes with Low Cathepsin B Liability

The quantitative data showing that a close 4-methylphenylsulfonyl analog exhibits an IC50 > 50,000 nM against human liver cathepsin B [4] supports the use of 2-[(4-Methylphenyl)sulfonyl]acetohydrazide as a foundational building block for designing selective inhibitors or chemical probes. This is particularly valuable for programs targeting other cysteine proteases or enzymes, where avoiding cathepsin B inhibition is crucial for achieving a clean selectivity profile.

Colorimetric and Fluorescent Anion Sensors

The confirmed successful derivatization of this specific scaffold into a high-performance colorimetric and fluorescent probe for fluoride and acetate anions, with quantified binding constants (Ka = 2.96×10^4 L·mol−1) and detection limits (8.51×10^−8 mol·L−1) [4], validates its procurement for materials science research. Scientists can utilize 2-[(4-Methylphenyl)sulfonyl]acetohydrazide to create functional materials for environmental monitoring or biological imaging applications.

Medicinal Chemistry Drug-Like Property Optimization

The distinct electron-donating character of the 4-methyl group (σp = -0.17) and its impact on lipophilicity (estimated clogP) compared to halogenated analogs [4] make this compound the preferred choice for parallel synthesis or library production. Medicinal chemists aiming to improve metabolic stability or reduce the toxicological risks associated with halogenated aromatics can select this compound to explore a more favorable chemical space.

Application
Selection Property
Validation Focus
Insect growth regulator research
Reported class-level IGR activity vs. commercial standard
Species-specific developmental disruption assay
Selective chemical probe design
Low cathepsin B off-target binding potential (analog data)
Cysteine protease selectivity profiling
Anion sensor development
Hydrazone derivatization yields sensitive anion probes
Fluoride/acetate binding constant and detection limit
Drug-like property optimization
Electron-donating 4-methyl group vs. halogenated analogs
Calculated lipophilicity and membrane permeability tuning
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